2-O-Dodecylglycerol
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Overview
Description
2-O-Dodecylglycerol is a compound that belongs to the class of alkylglycerols It is characterized by the presence of a dodecyl group attached to the glycerol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-O-Dodecylglycerol typically involves the glycosylation of glycerol. One common method employs sucrose phosphorylase-catalyzed glycosylation of glycerol from sucrose . This enzymatic process is preferred due to its regio-selectivity and efficiency.
Industrial Production Methods: Industrial production of this compound can be achieved through bioprocesses that utilize whole cell-based catalysts. For instance, recombinant production in Escherichia coli BL21 (DE3) has been explored, yielding high amounts of the desired enzyme for glycosylation .
Chemical Reactions Analysis
Types of Reactions: 2-O-Dodecylglycerol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield dodecanoic acid derivatives .
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis due to its unique reactivity.
Biology: It has been shown to inhibit the growth of Staphylococcus aureus and reduce exotoxin production.
Medicine: It has potential as an antibacterial agent, particularly against Gram-positive bacteria.
Mechanism of Action
2-O-Dodecylglycerol can be compared with other similar compounds, such as glycerol monolaurate:
Comparison with Similar Compounds
- Glycerol Monolaurate
- Dodecanoylglycerol
- 1-O-Dodecylglycerol
Properties
Molecular Formula |
C15H32O3 |
---|---|
Molecular Weight |
260.41 g/mol |
IUPAC Name |
2-dodecoxypropane-1,3-diol |
InChI |
InChI=1S/C15H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-15(13-16)14-17/h15-17H,2-14H2,1H3 |
InChI Key |
JQEXFBVEZTYNAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(CO)CO |
Origin of Product |
United States |
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